tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate
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Overview
Description
tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate is an organic compound with the molecular formula C13H22N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate can be synthesized through a multi-step process involving the protection of amino groups and the formation of carbamate esters. One common method involves the reaction of 4-amino-6-methylpyrimidine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate ester yields the corresponding amine and carbon dioxide .
Scientific Research Applications
tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate ester with similar protective properties.
tert-Butyl (4-methylpyridin-2-yl)carbamate: Another pyridine derivative with similar reactivity.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: A chemoselective reagent used in organic synthesis .
Uniqueness
tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate is unique due to its specific structure, which combines the properties of pyrimidine and carbamate esters. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C14H24N4O2 |
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Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-6-methylpyrimidin-2-yl)-N-tert-butylcarbamate |
InChI |
InChI=1S/C14H24N4O2/c1-9-8-10(15)17-11(16-9)18(13(2,3)4)12(19)20-14(5,6)7/h8H,1-7H3,(H2,15,16,17) |
InChI Key |
XHQBPUWWWJWVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C(=O)OC(C)(C)C)C(C)(C)C)N |
Origin of Product |
United States |
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